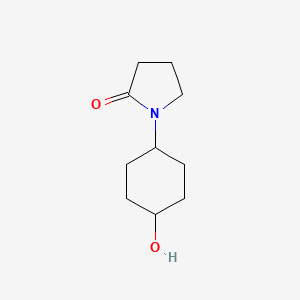

1-(4-Hydroxycyclohexyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(4-hydroxycyclohexyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8-9,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQONDVCJKOBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895581-20-1 | |

| Record name | 1-(4-hydroxycyclohexyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(4-Hydroxycyclohexyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

This compound features a hydroxycyclohexyl group attached to a pyrrolidin-2-one core. This structure contributes to its chemical reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxy group enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. This modulation can lead to significant biological effects, including enzyme inhibition and receptor activation .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may have implications in therapeutic contexts such as cancer treatment .

- Neuroprotective Effects : Some studies suggest that derivatives of pyrrolidin-2-one may offer neuroprotective benefits by modulating neurotransmitter systems .

- Antioxidant Activity : The presence of the hydroxy group may confer antioxidant properties, helping to mitigate oxidative stress in biological systems .

Case Studies

Several studies have explored the biological effects of this compound and related compounds:

- GABA Transport Inhibition : A study investigating the inhibition of GABA transport proteins (GAT1 and GAT3) found that certain derivatives showed enhanced inhibitory activity, suggesting potential applications in treating neurological disorders .

- MDM2 Inhibition : Research focused on the inhibition of the MDM2-p53 interaction demonstrated that structurally similar compounds could effectively inhibit cancer cell growth, highlighting the potential of this compound as an anticancer agent .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds revealed favorable absorption and metabolism profiles, which are crucial for their therapeutic efficacy .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other pyrrolidin-2-one derivatives:

Scientific Research Applications

Therapeutic Applications

1. Treatment of Metabolic Disorders

- Diabetes Management : The compound has shown promise in managing both type 1 and type 2 diabetes by improving insulin sensitivity and reducing hyperglycemia. Clinical studies have indicated its efficacy in enhancing beta-cell function and normalizing glucose levels .

- Obesity and Dyslipidemia : It is also being investigated for its role in weight management and lipid profile improvement, addressing conditions like hyperlipidemia and obesity .

2. Neuroprotective Effects

- Recent studies suggest that the compound may exert neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. Its ability to modulate glucocorticoid activity could help mitigate neuroinflammation and oxidative stress associated with neurodegenerative diseases .

3. Anticancer Properties

- There is emerging evidence supporting the anticancer potential of pyrrolidine derivatives, including 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one. Some studies have reported its effectiveness against various cancer cell lines, indicating a need for further exploration in oncology .

Case Studies

Comparison with Similar Compounds

Structural and Substituent Differences

Physicochemical Properties

- 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one :

- 1-(4-Methoxyphenyl)pyrrolidin-2-one :

- 1-(4-Hydroxyphenyl)pyrrolidin-2-one: Molecular formula: C₁₀H₁₁NO₂; CAS 7517-07-9 .

Key Findings and Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, Br) enhance reactivity for further substitutions, while electron-donating groups (e.g., OCH₃, OH) improve biological activity .

- Cyclohexyl vs. Phenyl: Cyclohexyl groups introduce conformational rigidity, which may optimize binding to biological targets compared to planar phenyl rings.

Brominated analogs serve as intermediates for cross-coupling reactions in material science .

Safety Considerations: Derivatives like 1-[4-(aminomethyl)benzyl]pyrrolidin-2-one require careful handling, as indicated by safety data sheets (SDS) . The hydroxycyclohexyl group may reduce toxicity compared to aromatic amines.

Preparation Methods

Method via Hydroxylation of Cyclohexyl-Substituted Pyrrolidin-2-one

One prominent route involves starting from a pyrrolidin-2-one precursor bearing a cyclohexyl group, followed by hydroxylation at the 4-position of the cyclohexyl ring.

- Synthesis of the cyclohexyl-substituted pyrrolidin-2-one via nucleophilic substitution or cyclization reactions involving cyclohexanone derivatives and amino acid derivatives.

- Hydroxylation using oxidizing agents such as osmium tetroxide or m-chloroperbenzoic acid (m-CPBA), under controlled conditions, to introduce the hydroxy group at the 4-position of the cyclohexyl ring.

Multi-step Synthesis from Cyclohexanone and Pyrrolidinone Precursors

Another well-documented approach involves:

- Preparation of 4-hydroxycyclohexanone via reduction of cyclohexanone derivatives.

- Condensation with pyrrolidin-2-one derivatives to form the desired compound through nucleophilic addition or cyclization reactions.

Specific Conditions and Catalysts

- Temperature: Typically maintained between 0°C to 50°C to control reaction rates and selectivity.

- Solvents: Common solvents include pyridine, tetrahydrofuran (THF), and ethyl acetate, depending on the step.

- Catalysts: Use of triphenylphosphine, copper catalysts, or ruthenium complexes has been reported for facilitating oxidation or cyclization steps.

Example Synthesis Pathway

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of cyclohexanone derivative | Cyclohexanone + amino acid derivative | Acidic or basic catalysis |

| 2 | Hydroxylation of cyclohexyl ring | Oxidant (e.g., OsO₄) | Controlled at low temperature |

| 3 | Cyclization with pyrrolidinone | Nucleophilic addition | Solvent: pyridine, reflux |

| 4 | Purification | Column chromatography | Recrystallization |

Data Tables

Preparation Methods Summary

Research Findings and Notes

- Selectivity: Oxidative hydroxylation using osmium tetroxide provides high regioselectivity at the 4-position of cyclohexyl rings, crucial for obtaining the desired hydroxycyclohexyl substituent.

- Reaction Optimization: Use of phase-transfer catalysts and controlled temperature enhances yield and reduces by-products.

- Safety Considerations: Osmium tetroxide is highly toxic; thus, alternative oxidants like m-CPBA are explored, though with slightly lower regioselectivity.

- Yield Variability: Multi-step syntheses report yields ranging from 50% to 85%, depending on the purity of starting materials and reaction conditions.

Q & A

Q. What are the established synthetic routes for 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis of pyrrolidin-2-one derivatives often involves cyclization reactions or functional group transformations. For example, dihydropyrimidine derivatives are synthesized via one-pot multicomponent reactions using catalysts like pyrrolidine (). Key reaction conditions include:

- Catalyst selection : Pyrrolidine-based catalysts enhance nucleophilic addition and cyclization ().

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility and reaction efficiency ().

- Temperature control : Reactions typically proceed at 80–100°C to balance reaction rate and byproduct minimization ().

Example protocol: A mixture of 4-hydroxycyclohexanone, pyrrolidine, and a coupling agent (e.g., EDC/HOBt) in DMF at 90°C for 12 hours yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >85% purity .

Q. How can researchers safely handle this compound in laboratory settings?

- Hazard mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential acute toxicity (Category 4 for oral/dermal/inhalation) .

- First aid : Immediate measures include rinsing skin with water (15+ minutes) and seeking medical consultation if inhaled ().

- Storage : Store at 2–8°C in airtight containers to prevent degradation ().

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Standard characterization includes:

- NMR : - and -NMR confirm the cyclohexyl and pyrrolidinone moieties. For example, the hydroxyl proton appears as a broad singlet at δ 4.2–4.5 ppm ().

- XRPD : X-ray powder diffraction identifies crystalline phases. Peaks at 2θ = 12.5°, 18.7°, and 25.3° are indicative of the compound’s lattice structure ().

- HPLC : Purity analysis using C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm ().

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from structural variations or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., halogenation at the cyclohexyl group) using in silico docking ().

- Assay standardization : Use consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) and control compounds (e.g., ciprofloxacin) ().

- Data normalization : Express activity as IC ± SEM across triplicate experiments to account for variability ().

Q. What strategies are effective for optimizing stereochemical purity in the synthesis of this compound analogues?

- Methodological Answer : Stereochemical challenges arise during cyclohexyl hydroxyl group functionalization. Solutions include:

- Chiral catalysts : Use (R)- or (S)-BINOL-based catalysts to enforce enantioselective cyclization ().

- Chromatographic resolution : Chiral HPLC (Chiralpak AD-H column) separates diastereomers with >99% enantiomeric excess ().

- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration ().

Q. How can researchers validate the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should assess:

- Thermal degradation : TGA/DSC analysis (heating rate 10°C/min, N atmosphere) identifies decomposition points ().

- pH sensitivity : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, followed by LC-MS to detect hydrolysis products ().

- Light exposure : UV-vis spectroscopy monitors photodegradation at 365 nm over 72 hours ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.